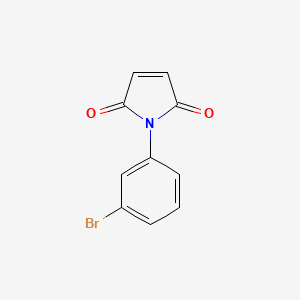

1-(3-bromophenyl)-1H-pyrrole-2,5-dione

Description

Nomenclature and Chemical Classification of 1-(3-bromophenyl)-1H-pyrrole-2,5-dione

The compound is systematically named according to IUPAC nomenclature as This compound . sigmaaldrich.comfishersci.ie It is also commonly referred to as N-(3-Bromophenyl)maleimide . fishersci.ie

Chemically, it is classified as an N-substituted maleimide (B117702), where the nitrogen atom of the maleimide ring is attached to a 3-bromophenyl group. wikipedia.org This places it in the category of N-aryl maleimides. The core of the molecule is a pyrrole-2,5-dione ring, which is an unsaturated imide. georganics.sk

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| CAS Number | 53534-14-8 sigmaaldrich.comchemicalbook.comscbt.com |

| Molecular Formula | C₁₀H₆BrNO₂ sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 252.06 g/mol chemicalbook.comscbt.com |

| Physical Form | Powder or crystals sigmaaldrich.com |

| Solubility | Slightly soluble in water fishersci.ie |

Contextualization within Maleimide Chemistry

To fully appreciate the role of this compound, it is essential to understand the broader field of maleimide chemistry.

Maleimide, the parent compound of the maleimide class, is a contraction of maleic acid and imide. wikipedia.orggeorganics.sk Historically, maleimides have been recognized as important building blocks in organic synthesis. wikipedia.org The general synthesis of N-substituted maleimides typically involves a two-step process: the reaction of an amine with maleic anhydride (B1165640) to form a maleamic acid, followed by a cyclodehydration (ring-closure) step to yield the maleimide. rsc.orggoogle.com

Over the decades, synthetic methodologies have evolved to create a vast array of polysubstituted and functionalized maleimides. organic-chemistry.org Their utility in synthesis is largely due to the reactivity of the carbon-carbon double bond within the five-membered ring, which readily participates in various chemical reactions, including Michael additions and Diels-Alder reactions. georganics.sk This reactivity has cemented their role as versatile intermediates in the construction of more complex molecular architectures.

The pyrrole-2,5-dione core is a privileged scaffold in chemical and biological research for several reasons.

Bioconjugation: Maleimides are renowned for their application in bioconjugation. They react with high selectivity and efficiency with thiol groups (found in cysteine residues of proteins) via a Michael addition reaction. This chemistry is a cornerstone for creating antibody-drug conjugates (ADCs), attaching proteins to surfaces, and labeling biomolecules. wikipedia.orgnih.gov

Medicinal Chemistry: The pyrrole (B145914) ring system is a structural component in a wide range of biologically active natural products and pharmaceuticals. alliedacademies.org Derivatives of pyrrole-2,5-dione have been investigated for a spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. alliedacademies.orgontosight.airesearchgate.netresearchgate.net Some N-phenylmaleimides have shown potential as inhibitors of human topoisomerase II, a target in cancer therapy. georganics.sk

Materials Science: The rigid structure and reactive double bond of maleimides make them useful monomers for producing polymers with high thermal stability, which are used in applications ranging from aerospace composites to electronics. wikipedia.org

Research Significance and Academic Relevance of this compound

While research specifically focused on this compound is specialized, its significance can be understood through its classification as an N-aryl maleimide.

The presence of the aryl group directly attached to the nitrogen atom confers specific properties compared to N-alkyl maleimides. Research has shown that N-aryl maleimides can form more stable conjugates in biological systems. For instance, in the context of ADCs, conjugates formed with N-aryl maleimides exhibit significantly less deconjugation in serum compared to their N-alkyl counterparts, which is crucial for maintaining the efficacy of the therapeutic agent. nih.gov Studies have also demonstrated that N-aryl maleimides react efficiently and rapidly with cysteine derivatives. mdpi.comuts.edu.auresearchgate.net

The 3-bromo substitution on the phenyl ring provides a handle for further chemical modification. The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce additional complexity and functionality. This makes this compound a useful intermediate for creating libraries of more complex molecules for drug discovery or materials science. It is also listed as a "Protein Degrader Building Block" by some chemical suppliers, indicating its utility in the synthesis of molecules for targeted protein degradation, a cutting-edge area of therapeutic research. calpaclab.com

Furthermore, N-arylmaleimides, as a class, are investigated for their potential as scaffolds for new therapeutics against CNS diseases and cancer, as well as for their antifungal and antibacterial properties. rsc.org The interaction of N-arylmaleimides with binucleophiles like 1,2,4-triazole-3(5)-thiol has been studied to synthesize novel heterocyclic systems with potential antimicrobial activity. mdpi.com

Properties

IUPAC Name |

1-(3-bromophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJYDECLTBAKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351774 | |

| Record name | 1-(3-bromophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53534-14-8 | |

| Record name | 1-(3-bromophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Bromophenyl 1h Pyrrole 2,5 Dione and Derivatives

Multi-step Synthetic Routes

The primary multi-step synthetic pathway to 1-(3-bromophenyl)-1H-pyrrole-2,5-dione involves a two-step sequence: the formation of an intermediate maleamic acid, followed by a cyclodehydration reaction to yield the final maleimide (B117702) product. This method is widely adopted due to its efficiency and the high purity of the resulting compounds.

The reaction between maleic anhydride (B1165640) and a substituted aniline (B41778), in this case, 3-bromoaniline, is the cornerstone for the synthesis of this compound. This process is characterized by its high efficiency and atom economy.

The initial step in the synthesis is the acylation of the primary amine (3-bromoaniline) with maleic anhydride. This reaction leads to the formation of the corresponding N-substituted maleamic acid, specifically N-(3-bromophenyl)maleamic acid. The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.

This step is typically rapid and highly efficient, often achieving nearly quantitative yields. google.com The reaction is generally conducted at room temperature in a suitable solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), where the maleamic acid product often precipitates out of the solution as a fine powder, facilitating its isolation. mdpi.comiosrjournals.orgorgsyn.org For most anilines, the reaction is complete within a few hours of stirring at ambient temperature. iosrjournals.org The resulting maleamic acid intermediate is usually of sufficient purity to be carried forward to the next step without extensive purification. orgsyn.org

General Reaction Scheme:

####### 2.1.1.2.1. Thermal Cyclization Approaches

Direct thermal cyclodehydration can be achieved by heating the maleamic acid at high temperatures. However, this method is often impractical as it typically requires temperatures near 200°C, which can lead to the polymerization of the newly formed maleimide, thereby reducing the yield and complicating purification. google.com

A more refined thermal approach involves azeotropic distillation in the presence of an acid catalyst. By using a solvent such as toluene (B28343) that forms an azeotrope with water, the water generated during the cyclization can be continuously removed from the reaction mixture, driving the equilibrium towards the maleimide product. This allows the reaction to be conducted at lower temperatures (typically the reflux temperature of the solvent, e.g., 100-180°C), which minimizes the risk of polymerization and other side reactions. google.com Catalysts such as betaine (B1666868) can also be employed to facilitate this process. google.com

####### 2.1.1.2.2. Microwave-Assisted Cyclization Techniques

Microwave-assisted synthesis has emerged as a powerful and efficient alternative to conventional heating for the cyclization of maleamic acids. jocpr.com Microwave irradiation directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This technology significantly reduces reaction times from hours to minutes or even seconds, often leading to higher yields and cleaner products. tandfonline.comnih.gov

For the synthesis of N-aryl maleimides, microwave heating in the presence of a dehydrating agent like acetic anhydride and a catalyst provides a substantial rate enhancement. This method is considered a green chemistry approach as it improves energy efficiency and reduces waste. researchgate.net For example, the cyclization of N-(4-chlorophenyl)maleanilic acid was achieved in 30 seconds at 90°C with a 73% yield using microwave irradiation, a significant improvement over the 60 minutes required with conventional heating. tandfonline.com

####### 2.1.1.2.3. Catalyst-Mediated Cyclization (e.g., Sodium Acetate (B1210297) in Acetic Anhydride)

The most common and preferred laboratory method for the cyclization of N-aryl maleamic acids involves the use of a chemical dehydrating agent, typically acetic anhydride, in combination with a catalyst, such as anhydrous sodium acetate. mdpi.comiosrjournals.org This method is highly effective for preparing a wide range of aromatic maleimides. google.comorgsyn.org

In this procedure, the maleamic acid is heated with a mixture of acetic anhydride and sodium acetate. The acetic anhydride serves as both the solvent and the dehydrating agent, while the sodium acetate acts as a catalyst for the cyclization. researchgate.net The reaction is typically conducted at temperatures between 60-100°C for a duration ranging from 30 minutes to an hour. tandfonline.comgoogle.com This approach consistently provides good to excellent yields, generally in the range of 70-93%, making it a reliable and widely adopted technique. mdpi.com

Comparative Data on Cyclization Methods for N-Aryl Maleimides

The following table provides a comparison of different cyclization methods based on data for N-phenylmaleimide and its chloro-substituted analog, which serve as representative examples for the synthesis of this compound.

| Cyclization Method | Substrate | Conditions | Reaction Time | Yield (%) | Reference |

| Catalyst-Mediated | N-phenylmaleanilic acid | Acetic Anhydride, Sodium Acetate, Steam Bath | 30 min | 75-80% | orgsyn.org |

| Catalyst-Mediated | N-(4-chloro)maleanilic acid | Acetic Anhydride, Sodium Acetate, 60-70°C | 60 min | 70% | tandfonline.com |

| Microwave-Assisted | N-(4-chloro)maleanilic acid | Acetic Anhydride, Sodium Acetate, 90°C | 30 sec | 73% | tandfonline.com |

| Thermal (Catalytic) | N-phenylmaleamic acid | Toluene, Triethylbetaine, Reflux | 1 hr (post-prep) | 77.6% (overall) | google.com |

Cyclization Reactions: Dehydration to Maleimides

Palladium-Catalyzed Cross-Coupling Reactions for Substituted Maleimides

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been effectively applied to the synthesis of functionalized maleimides. organic-chemistry.org These methods often start with a pre-formed maleimide core, such as a dihalomaleimide, and introduce substituents through reactions like the Suzuki-Miyaura or Stille couplings.

One prominent strategy involves the palladium-catalyzed cross-coupling of indium organometallics with 3,4-dihalomaleimides. This approach allows for the selective and high-yield synthesis of unsymmetrical 3,4-disubstituted maleimides. organic-chemistry.org A variety of alkyl, aryl, heteroaryl, and alkynyl groups can be introduced onto the maleimide scaffold using this method. organic-chemistry.org The general catalytic cycle for these reactions involves the oxidative addition of the halomaleimide to a Pd(0) complex, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the substituted product and regenerate the Pd(0) catalyst.

Another advanced palladium-catalyzed method is the direct C-H bond functionalization of maleimides with simple arenes. This cross-dehydrogenative coupling (CDC) reaction provides an atom-economic pathway to highly substituted bisaryl-substituted maleimides, avoiding the need for pre-functionalization of the coupling partners.

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Key Features |

| Cross-Coupling with Indium Organometallics | Pd Catalyst | 3,4-Dihalomaleimides, Indium Organometallics | Unsymmetrical 3,4-Disubstituted Maleimides | High selectivity and good yields for various substituents (alkyl, aryl, alkynyl). organic-chemistry.org |

| Cross-Dehydrogenative Coupling (CDC) | Pd(II) Catalyst | N-Substituted Maleimides, Simple Arenes | 3,4-Diarylmaleimides | Atom-economic, avoids pre-functionalization of arenes. |

Ruthenium-Catalyzed Cocyclization Approaches

Ruthenium-catalyzed reactions have emerged as an efficient and atom-economical route for the one-step synthesis of polysubstituted maleimides. A notable example is the intermolecular [2 + 2 + 1] cocyclization of isocyanates, alkynes, and carbon monoxide (CO). organic-chemistry.org This process provides a rapid and highly selective method for assembling the maleimide ring from simple and readily available starting materials.

In this reaction, a ruthenium catalyst, such as Ru₃(CO)₁₂, facilitates the combination of an isocyanate (providing the nitrogen atom and one carbonyl group), an alkyne (providing the C3 and C4 carbons), and an external source of CO (providing the second carbonyl group). The reaction proceeds smoothly under thermal conditions to afford a variety of polysubstituted maleimides in excellent yields. organic-chemistry.org This approach is particularly valuable for creating unsymmetrically substituted maleimides, which can be challenging to access through traditional multi-step syntheses. organic-chemistry.org

| Catalyst | Reactants | Reaction Conditions | Product | Yield |

| Ru₃(CO)₁₂ | Isocyanates, Alkynes, Carbon Monoxide (CO) | Mesitylene, 130°C | Polysubstituted Maleimides | Excellent organic-chemistry.org |

Ugi Three-Component Reaction (U-3CR) in Maleimide Synthesis

The Ugi three-component reaction (U-3CR) is a powerful multicomponent reaction (MCR) that enables the rapid assembly of complex molecules from simple starting materials. While not a direct method for forming the maleimide ring itself, the U-3CR is instrumental in synthesizing highly functionalized α-amino amide structures. These products can serve as precursors or complex side chains that are subsequently attached to a maleimide core.

The U-3CR involves the reaction of a carbonyl compound (an aldehyde or ketone), an amine, and an isocyanide to produce an α-amino amide. This reaction is known for its high efficiency, broad substrate scope, and the ability to generate molecular diversity in a single step. For the synthesis of maleimide derivatives, a pre-formed molecule containing one of the Ugi components (e.g., an amine-functionalized maleimide) can be reacted with the other two components to create a complex, multi-functionalized maleimide derivative. This strategy allows for the late-stage modification of drug molecules and the creation of libraries of compounds for biological screening.

| Component 1 | Component 2 | Component 3 | Product | Application in Maleimide Synthesis |

| Aldehyde/Ketone | Amine | Isocyanide | α-Amino Amide | Synthesis of complex side chains for attachment to a maleimide scaffold. |

Green Chemistry Approaches in Maleimide Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of maleimide synthesis, these principles are applied to develop more sustainable and environmentally friendly methodologies.

Solvent-Free Methodologies

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a significant advantage by minimizing waste and simplifying purification procedures.

Metal- and solvent-free strategies have been developed for the synthesis of complex fused heterocyclic systems incorporating a maleimide unit. researchgate.net For instance, the reaction of (indol-3-yl)cyclohexanones with maleimides can be catalyzed by trimethylsulfoxonium (B8643921) iodide under solvent-free conditions to produce maleimide-fused carbazoles. researchgate.net This approach involves a cascade of oxidation, [4+2] annulation, and dehydrogenative aromatization, demonstrating that complex molecular architectures can be constructed without the need for traditional solvents. researchgate.net Similarly, iodine-catalyzed multicomponent reactions for preparing multisubstituted pyrroles have been developed under metal- and solvent-free conditions, where the product can be easily collected through simple extraction. researchgate.net

Atom Economy Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.comwikipedia.org Reactions with high atom economy are inherently "greener" as they generate minimal waste.

Addition and cycloaddition reactions are ideal in terms of atom economy, as all reactant atoms are, in principle, incorporated into the product. The Ruthenium-catalyzed [2 + 2 + 1] cocyclization described in section 2.1.3 is an excellent example of an atom-economical synthesis of maleimides, as it constructs the core ring system by combining three different components in a single step with no loss of atoms. organic-chemistry.org In contrast, traditional multi-step syntheses often involve protection/deprotection steps and the use of stoichiometric reagents that lead to the formation of significant amounts of byproducts, resulting in low atom economy. skpharmteco.com Designing synthetic routes that maximize atom economy is crucial for developing sustainable chemical manufacturing processes. researchgate.net

Sustainable Catalysis (e.g., Organocatalysis)

Sustainable catalysis focuses on the use of catalysts that are environmentally benign, recyclable, and derived from renewable resources. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to traditional metal-based catalysis, thereby avoiding issues of metal toxicity and contamination of the final product. mdpi.com

In the context of maleimides, organocatalysis has been successfully employed for various asymmetric transformations. nih.gov Maleimides are excellent Michael acceptors, and organocatalysts, such as chiral primary amines or thiourea (B124793) derivatives, can promote the enantioselective conjugate addition of nucleophiles (e.g., aldehydes, ketones) to the maleimide double bond. mdpi.comresearchgate.net These reactions lead to the formation of chiral succinimide (B58015) derivatives, which are valuable building blocks in medicinal chemistry. nih.gov For example, the Michael addition of isobutyraldehyde (B47883) to maleimides can be catalyzed by a thiourea-based organocatalyst in water, an eco-friendly solvent, to achieve high yields and excellent enantioselectivity. mdpi.com N-Heterocyclic carbenes (NHCs) have also been used for the atroposelective synthesis of N-aryl maleimides, showcasing another advanced application of organocatalysis. chemrxiv.org

| Catalyst Type | Reaction | Substrates | Product | Key Advantage |

| Thiourea derivative | Asymmetric Michael Addition | Isobutyraldehyde, Maleimides | Chiral Succinimide | Eco-friendly (can be run in water), high yield and enantioselectivity. mdpi.com |

| Chiral Primary Amine | Asymmetric Conjugate Addition | Ketones, Maleimides | Chiral Succinimide | Metal-free synthesis of enantioenriched succinimides. researchgate.net |

| N-Heterocyclic Carbene (NHC) | Atroposelective Amidation | Phthalamic/Maleamic Acids | N-Aryl Phthalimides/Maleimides | Organocatalytic route to atropisomeric N-aryl imides under mild conditions. chemrxiv.org |

Synthetic Strategies for Analogs and Derivatives of this compound

The core structure of this compound, an N-aryl maleimide, serves as a scaffold for the development of a wide array of derivatives. Strategic modifications, such as halogenation of the pyrrole-2,5-dione ring, diversification of the N-aryl substituent, and functionalization for specific applications, are key to expanding the utility of this class of compounds.

Bromination of Pyrrole-2,5-dione Core

Direct bromination of the maleimide ring is a common strategy to introduce bromine atoms onto the pyrrole-2,5-dione core. This can be achieved using various brominating agents. For instance, N-substituted 3,4-dibromomaleimides can be synthesized, which then serve as precursors for further derivatization. A convenient method for the synthesis of 3,4-diaryl(or hetaryl)maleimides involves the cross-coupling of N-substituted 3,4-dibromomaleimides with aryl(hetaryl)boronic acids in the presence of a palladium catalyst like Pd(Ph3P)4 and cesium fluoride.

N-Bromosuccinimide (NBS) is another widely used reagent for the bromination of organic compounds, including aromatic systems, and can be employed for the bromination of the maleimide core under suitable conditions. The reaction of N-aryl maleimides with NBS can lead to the formation of mono- or di-brominated products on the pyrrole-2,5-dione ring.

Introduction of Other Halogen Substituents

Beyond bromination, other halogens such as chlorine and iodine can be introduced onto the pyrrole-2,5-dione core to modulate the electronic and steric properties of the molecule. For example, 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione has been synthesized by treating 1-phenyl-1H-pyrrole-2,5-dione with thionyl chloride in pyridine.

The synthesis of iodoarenes can be achieved through various methods, including the Sandmeyer reaction of aryldiazonium salts or the reaction of arylhydrazines with iodine. These methods can be adapted for the iodination of the N-aryl maleimide scaffold. Copper-catalyzed oxidative aminohalogenation of electron-deficient maleimides using secondary amines and N-halosuccinimides (NXS, where X = Cl, Br, I) provides a versatile route to aminohalogenated maleimides. Additionally, palladium-catalyzed cross-coupling reactions of 3,4-dihalomaleimides with organoindium reagents have been developed for the synthesis of unsymmetrical 3,4-disubstituted maleimides, including those with halogen substituents.

Synthesis of Diverse N-Aryl Maleimides

The most common and straightforward method for the synthesis of N-aryl maleimides involves a two-step process starting from maleic anhydride and a substituted aniline. The first step is the acylation of the aniline with maleic anhydride to form the corresponding N-arylmaleamic acid. This intermediate is then cyclized in the second step, typically by heating in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, to yield the desired N-aryl maleimide. This method is highly versatile and allows for the incorporation of a wide range of substituents on the aryl ring, leading to a diverse library of N-aryl maleimides.

Alternative reagents for the cyclization of N-arylmaleamic acids include triphenylphosphine-bromotrichloromethane in the presence of triethylamine. The reaction conditions and yields for the synthesis of various N-aryl maleimides are summarized in the table below.

| N-Aryl Substituent | Aniline Precursor | Cyclization Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl | Aniline | Acetic anhydride, Sodium acetate, Reflux | 79-93 | |

| 4-Chlorophenyl | 4-Chloroaniline | Acetic anhydride, Sodium acetate, 60-70°C | 70 | |

| 4-Hydroxyphenyl | 4-Aminophenol | Acetic anhydride, Sodium acetate, Reflux | - | |

| 4-Mercaptophenyl | 4-Aminothiophenol | Acetic anhydride, Sodium acetate, Reflux | - | |

| 2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl | 4-Aminoantipyrine | Acetic anhydride, Sodium acetate, Reflux | 81.5 |

Derivatization for Fluorescent Properties

Maleimide derivatives can be functionalized to exhibit fluorescence, making them valuable as probes and labels in biological and materials science applications. The introduction of fluorophores to the maleimide scaffold can be achieved through various synthetic strategies. One approach involves the synthesis of aminohalomaleimides and alkoxyhalomaleimides from dihalomaleimide precursors, which can exhibit green-blue fluorescence. The fluorescence quantum yields of these compounds are influenced by the nature of the halogen and the substituents on the nitrogen and oxygen/sulfur atoms.

Another strategy involves the synthesis of maleimide dyes with tunable fluorescence and solvafluorochromism. By systematically modifying the substitution pattern on the maleimide core, a library of dyes with a range of optical properties can be generated. For instance, aminothiomaleimides, synthesized from aminobromomaleimides, have been explored for their fluorescent properties. Furthermore, maleimide-based fluorogenic probes have been designed to "turn-on" their fluorescence upon reaction with thiols, making them useful for detecting biomolecules containing cysteine residues.

Functionalization for Specific Applications (e.g., Bioconjugation, Polymerization)

The maleimide group is a key functional handle for bioconjugation due to its high reactivity and selectivity towards thiol groups present in cysteine residues of proteins and peptides. This reaction forms a stable thioether bond, allowing for the site-specific labeling of biomolecules with probes, drugs, or polymers. Maleimide-functionalized polymers, such as polyethylene (B3416737) glycol (PEG), are commonly used to improve the pharmacokinetic properties of therapeutic proteins and peptides. The synthesis of maleimide-terminated PEG (PEG-MAL) can be achieved by reacting monomethoxy-PEG (mPEG) with maleic anhydride followed by cyclization, or through the condensation of p-maleimidophenyl isocyanate with mPEG.

Maleimides also serve as versatile monomers in polymerization reactions. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that has been successfully employed for the polymerization of maleimide monomers. This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. Photomediated RAFT step-growth polymerization of maleimide monomers has also been demonstrated, offering a catalyst-free approach to polymer synthesis. The resulting maleimide-containing polymers can be further functionalized for various applications, including the development of self-healing materials and drug delivery systems.

Reactivity and Reaction Mechanisms of 1 3 Bromophenyl 1h Pyrrole 2,5 Dione

Michael Addition Reactions

The Michael addition, or 1,4-conjugate addition, is the fundamental reaction mechanism for maleimides. bachem.com A nucleophile (Michael donor) attacks one of the β-carbons of the α,β-unsaturated carbonyl system of the maleimide (B117702) (Michael acceptor). researchgate.net This reaction is highly efficient for maleimides due to the electron-withdrawing properties of the adjacent carbonyl groups and the release of ring strain upon formation of the resulting thioether linkage. researchgate.net

Thiol-Maleimide Conjugation Mechanisms

The reaction between a thiol (sulfhydryl group) and a maleimide is a cornerstone of bioconjugation chemistry, prized for its speed and selectivity. bachem.comaxispharm.com This reaction proceeds through a Michael addition mechanism, resulting in the formation of a stable thiosuccinimide adduct, which is a covalent thioether bond. bachem.comvectorlabs.com This process is highly efficient and can occur under mild, physiological conditions without the need for a catalyst. axispharm.com

Table 1: General Mechanism of Thiol-Maleimide Michael Addition

| Step | Description |

|---|---|

| 1. Deprotonation | A thiol (R-SH) is in equilibrium with its conjugate base, the thiolate anion (R-S⁻). The thiolate is the active nucleophile. |

| 2. Nucleophilic Attack | The thiolate anion attacks one of the carbons of the C=C double bond in the maleimide ring of 1-(3-bromophenyl)-1H-pyrrole-2,5-dione. |

| 3. Intermediate Formation | A transient, negatively charged enolate intermediate is formed. |

| 4. Protonation | The enolate intermediate is rapidly protonated by the solvent (e.g., water), yielding the stable thiosuccinimide conjugate. |

One of the most significant advantages of using maleimides like this compound in biological applications is their high chemoselectivity for thiol groups, particularly those on cysteine residues in proteins and peptides. axispharm.commdpi.com

pH Dependence: The reaction is highly pH-dependent. Optimal chemoselectivity for thiols is achieved in a pH range of 6.5 to 7.5. nih.gov In this range, the thiol group (pKa ≈ 8.5-9) exists partially as the highly reactive thiolate anion, while amine groups (like the ε-amino group of lysine) are predominantly protonated and thus less nucleophilic. At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines. axispharm.comvectorlabs.com Above pH 7.5-8.5, the reaction with amines becomes more competitive. vectorlabs.comnih.gov

Reaction Kinetics: The reaction kinetics are generally very fast, with second-order rate constants typically ranging from 100 to 1000 M⁻¹s⁻¹. nih.gov The reaction often reaches completion in minutes with stoichiometric amounts of reactants. kinampark.comuu.nl The specific rate is influenced by the pKa of the thiol, the solvent, and the electronic properties of the substituent on the maleimide nitrogen. N-aryl maleimides, such as this compound, can exhibit enhanced reactivity compared to N-alkyl maleimides due to the electron-withdrawing nature of the aryl group. kinampark.comnih.gov

Table 2: Factors Affecting Thiol-Maleimide Reaction Kinetics

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| pH | Increases from pH 6.0 to 8.0 | Higher pH increases the concentration of the more nucleophilic thiolate anion. |

| Thiol pKa | Lower pKa thiols react faster at a given pH | A lower pKa means a higher concentration of the thiolate anion at a given pH. |

| Maleimide Substituent | Electron-withdrawing groups (e.g., aryl) increase the rate | Increases the electrophilicity of the maleimide double bond. nih.gov |

| Solvent | Faster in polar solvents (e.g., water, DMSO) | Polar solvents facilitate the charge separation in the transition state. axispharm.com |

While the thiosuccinimide bond is generally considered stable, it is susceptible to a retro-Michael reaction, especially in the presence of other nucleophiles. nih.govecnu.edu.cn This reversibility can lead to the exchange of the maleimide conjugate between different thiol-containing molecules, which can be a significant issue in biological systems where high concentrations of thiols like glutathione are present. nih.govacs.org

The stability of the thiosuccinimide adduct is influenced by the nature of the substituent on the maleimide nitrogen. It has been demonstrated that N-aryl maleimides form significantly more stable adducts compared to their N-alkyl counterparts. kinampark.com The aryl group provides electronic stabilization that disfavors the retro-Michael reaction. Therefore, the adduct formed from this compound is expected to have enhanced stability over N-alkyl maleimide adducts. kinampark.com An additional stabilization pathway for the adduct is the hydrolysis of the succinimide (B58015) ring, which opens the ring to form a succinamic acid derivative. This hydrolyzed product is resistant to the retro-Michael reaction. ecnu.edu.cnucl.ac.uk

The reversibility of the thiol-maleimide linkage can be exploited for controlled release applications. nih.gov In highly reducing environments, such as within a cell (where glutathione concentrations are in the millimolar range), the thiosuccinimide adduct can undergo thiol exchange. nih.govrsc.org This process involves the retro-Michael reaction to regenerate the maleimide and the initial thiol, followed by the reaction of the regenerated maleimide with a different thiol (e.g., glutathione).

This degradation can be tuned by altering the chemical structure of the thiol or the maleimide. nih.govrsc.org The rate of the retro-reaction and subsequent thiol exchange can be modulated, allowing for the design of linkers that release a conjugated molecule (like a drug) in response to a specific reducing environment. nih.gov The stability of the adduct is therefore a critical parameter; N-aryl substitution, as in this compound, can slow this degradation compared to N-alkyl maleimides, potentially increasing the in-vivo circulation time of a bioconjugate. kinampark.com

Amine-Maleimide Reactions and Mechanisms

While maleimides are highly selective for thiols at neutral pH, they can also react with primary amines via a Michael addition. nih.gov This reaction becomes competitive with the thiol reaction at pH values above 7.5-8.0, where a significant fraction of primary amines (e.g., on lysine residues) are deprotonated and become nucleophilic. vectorlabs.comnih.gov The mechanism is analogous to the thiol addition, where the amine attacks the double bond to form a stable C-N bond. This potential for cross-reactivity is a key consideration in bioconjugation protocols, and reactions are typically performed at a pH below 7.5 to ensure specific labeling of cysteine residues. nih.gov

Reactions with Hydroxyl Groups

The maleimide ring of this compound is susceptible to reaction with hydroxyl groups, primarily through a ring-opening hydrolysis mechanism. In the presence of water or other hydroxyl-containing compounds, the five-membered imide ring can be cleaved to form the corresponding N-(3-bromophenyl)maleamic acid. This reaction is highly dependent on the pH of the medium.

Under neutral or acidic conditions, the maleimide ring is relatively stable. However, the rate of hydrolysis increases significantly in alkaline (basic) conditions. The mechanism involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the imide. This is followed by the opening of the ring to yield a carboxylate and an amide functional group, which upon protonation gives the maleamic acid.

Studies on various N-aryl maleimides have shown that the electronic nature of the aryl substituent influences the rate of this hydrolysis. The presence of the electron-withdrawing bromo group on the phenyl ring in this compound is expected to enhance the electrophilicity of the carbonyl carbons, thus facilitating the nucleophilic attack and potentially increasing the rate of hydrolysis compared to unsubstituted N-phenylmaleimide. This ring-opening is a crucial consideration in bioconjugation chemistry, where the stability of maleimide-thiol adducts can be compromised by subsequent hydrolysis of the succinimide ring. mdpi.com

Diels-Alder (DA) Reactions

The electron-deficient double bond of the maleimide moiety makes this compound a highly effective dienophile in Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool for the formation of six-membered rings and is a cornerstone of this compound's reactivity.

As Dienophiles in Cycloaddition Reactions

In a typical Diels-Alder reaction, this compound reacts with a conjugated diene to form a bicyclic adduct. The maleimide's double bond is activated by the two adjacent carbonyl groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

N-arylmaleimides are well-documented as potent dienophiles. For instance, reactions with cyclic dienes like furan and its derivatives are common. nih.gov The reaction between an N-arylmaleimide and 2,5-dimethylfuran typically proceeds at elevated temperatures to yield a stable oxanorbornene adduct. nih.govresearchgate.net The stereochemical outcome of these reactions is often temperature-dependent, with the exo isomer being the thermodynamically more stable product and favored at higher temperatures, while the endo isomer is the kinetically favored product at lower temperatures. nih.gov The bromo-substituent on the phenyl ring of this compound further enhances its dienophilic character through its electron-withdrawing inductive effect.

Table 1: Representative Diels-Alder Reaction Parameters for N-Aryl Maleimides

| Diene | Dienophile | Conditions | Product Stereochemistry |

|---|---|---|---|

| 2,5-Dimethylfuran | N-p-tolyl-maleimide | Toluene (B28343), 80 °C | exo Adduct nih.gov |

| Furan | Maleic Anhydride (B1165640) | THF, ambient temp. | exo Adduct quizlet.com |

Thermally Reversible Diels-Alder Adducts

A key feature of the Diels-Alder adducts formed between maleimides and certain dienes, particularly furan, is their thermal reversibility. The cycloaddition reaction is in equilibrium with its reverse reaction, known as the retro-Diels-Alder reaction. masterorganicchemistry.com

The forward reaction is typically favored at lower to moderate temperatures, leading to the formation of the adduct. However, upon heating, the adduct can undergo cycloreversion to regenerate the original diene and dienophile. masterorganicchemistry.com This property is the foundation for developing thermally responsive materials, such as self-healing polymers and removable adhesives. bwise.kr

The furan-maleimide adduct is a classic example of this behavior. The retro-Diels-Alder reaction for these adducts generally occurs at temperatures above 95-110 °C. researchgate.netbwise.kr This allows for the protection of the reactive maleimide group; the adduct can be formed, and then the maleimide can be regenerated in situ by heating when needed for a subsequent reaction. genelink.com It is expected that adducts of this compound with furan would exhibit similar thermal dissociation properties.

Table 2: General Temperatures for Retro-Diels-Alder Reactions of Furan-Maleimide Adducts

| Adduct Type | Dissociation Temperature Range (°C) | Application |

|---|---|---|

| Furan-Maleimide (endo) | ~100 | Thermally Removable Adhesives researchgate.net |

| Furan-Maleimide (exo) | >110 | Self-Healing Polymers researchgate.net |

Polymerization Reactions

This compound, as a substituted maleimide, can participate in polymerization reactions. The double bond within the maleimide ring is susceptible to addition reactions, which can be leveraged to form polymer chains.

Homopolymerization Mechanisms

N-substituted maleimides, including N-aryl derivatives, are known to undergo homopolymerization via a free-radical mechanism. tsijournals.com The polymerization is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), in an appropriate solvent like tetrahydrofuran (B95107) (THF) or 1,4-dioxane upon heating. lew.rouctm.edu

The mechanism proceeds through the standard steps of radical polymerization:

Initiation: The initiator (e.g., AIBN) thermally decomposes to generate primary radicals.

Propagation: A primary radical adds across the electron-deficient double bond of the maleimide monomer, generating a new radical species. This new radical then adds to another monomer molecule, propagating the polymer chain.

Termination: The growth of the polymer chain is terminated, typically by combination or disproportionation of two growing radical chains.

Polymers derived from N-substituted maleimides, known as polymaleimides, are noted for their high thermal stability due to the rigidity of the polymer backbone conferred by the five-membered imide rings. tsijournals.com However, the homopolymerization of N-substituted maleimides can sometimes result in polymers with relatively low molecular weights. This is often attributed to chain transfer reactions, particularly to the solvent, which can terminate a growing chain and initiate a new one. uq.edu.au Studies on the radical homopolymerization of N-phenylmaleimide have demonstrated this behavior. uq.edu.au

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(3-bromophenyl)maleamic acid |

| Furan |

| 2,5-Dimethylfuran |

| N-p-tolyl-maleimide |

| Maleic Anhydride |

| Cyclopentadiene |

| 2,2'-azobisisobutyronitrile (AIBN) |

| Tetrahydrofuran (THF) |

Copolymerization with Electron Donors (e.g., Styrene, Vinyl Monomers)

This compound, like other N-substituted maleimides, exhibits a strong tendency to undergo alternating copolymerization with electron-rich monomers, such as styrene and vinyl ethers. rsc.orgnih.govresearchgate.net While N-substituted maleimides show little inclination for radical homopolymerization, they readily cross-propagate with electron donor monomers. rsc.org This behavior is attributed to the formation of an electron donor-acceptor (EDA) complex, also known as a charge-transfer complex (CTC), between the electron-deficient maleimide and the electron-rich comonomer. researchgate.net

The polymerization can then proceed through either the homopolymerization of this complex or the cross-propagation of free monomers, with the CTC playing a crucial role in enhancing the reaction rate and enforcing the alternating structure of the resulting copolymer. researchgate.net This method allows for the synthesis of copolymers with a highly regular 1:1 alternating sequence of the two monomer units. The reaction proceeds rapidly, even in the absence of a traditional photoinitiator when exposed to UV radiation, as the maleimide itself can absorb the energy to initiate the process. kpi.ua This type of copolymerization is a versatile tool for creating polymers with specific thermal and mechanical properties, as the incorporation of the rigid maleimide unit into the polymer backbone significantly increases the glass transition temperature (Tg). acs.org

Table 2: Copolymerization of N-Substituted Maleimides with Electron Donors

| Maleimide Monomer | Electron Donor Comonomer | Polymerization Method | Resulting Structure | Key Findings |

| N-substituted maleimides | Styrene (St) | RAFT | Alternating copolymer P(St-alt-RMI) | Charge-transfer complex enhances reaction rate and leads to an alternating sequence. researchgate.net |

| N-substituted maleimides | Vinyl ethers | Photo-induced | Alternating copolymer | Rapid polymerization occurs upon UV exposure without a photoinitiator, reaching high conversion in seconds. kpi.ua |

| N-phenylmaleimide (NMI) | Styrene (St) | RAFT Dispersion Polymerization | Diblock copolymer lamellae PMAA-b-P(St-alt-NMI) | The high Tg of the P(St-alt-NMI) block leads to the formation of 2D lamellae instead of vesicles. acs.org |

| N-phenylmaleimide (PhMI) | Styrene (St) | ATRP | Alternating copolymer | Affords copolymers with designed molecular weights and narrow molecular weight distributions (1.16-1.36). pku.edu.cn |

Photopolymerization Mechanisms and Photoinitiation

N-substituted maleimides are highly effective in photopolymerization processes, where they can function both as a comonomer and as a photoinitiator. nih.govkpi.ua The maleimide chromophore exhibits strong UV absorbance, typically around 300 nm. kpi.ua Upon UV irradiation, the maleimide is excited to a triplet state. In the presence of a suitable hydrogen donor, such as an amine or an ether, the excited maleimide can abstract a hydrogen atom, generating initiating radicals. This mechanism allows for efficient, photoinitiator-free polymerization when maleimides are combined with electron-donor monomers like vinyl ethers. kpi.ua

These systems are known for their high reactivity and rapid curing times, often achieving near-complete conversion within seconds of UV exposure. kpi.ua Furthermore, N-substituted maleimides can act as monomeric photoinitiators for the polymerization of other systems, such as acrylates. kpi.uausm.edu In these cases, the radicals generated from the maleimide initiate the polymerization of the acrylate monomers. A significant advantage of using maleimides in photopolymerization is that the UV-absorbing maleimide group is consumed during the reaction, resulting in colorless, transparent films with low residual absorbance. kpi.ua The efficiency of initiation can be influenced by the nature of the N-substituent on the maleimide. uq.edu.au

Table 3: Photopolymerization Systems Involving N-Substituted Maleimides

| System Components | Monomer Being Polymerized | Role of Maleimide | Initiation Mechanism |

| N-substituted maleimide + Electron donor monomer (e.g., vinyl ether) | Maleimide and Vinyl Ether | Photoinitiator and Comonomer | Hydrogen abstraction by the excited maleimide from the donor monomer. kpi.ua |

| N-aliphatic maleimide + Diacrylate monomer | Diacrylate | Photoinitiator | Hydrogen abstraction from available C-H bonds. kpi.uausm.edu |

| N-substituted maleimide + Amine + Benzophenone | Difunctional acrylate | Part of a three-component photoinitiation system | Sensitization by benzophenone followed by reaction with amine and maleimide. uq.edu.auresearchgate.net |

RAFT Step-Growth Polymerization

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique used to synthesize polymers with predetermined molecular weights and low dispersity. acs.org N-substituted maleimides, including this compound, can be effectively polymerized using RAFT, particularly in copolymerization with monomers like styrene to create well-defined alternating copolymers. researchgate.netmdpi.com The RAFT process allows for precise control over the polymer architecture. acs.org

Recent advancements include photomediated RAFT step-growth polymerization using maleimide monomers. unc.edu This process can be conducted with or without a photocatalyst, proceeding at a significant rate under blue and green light irradiation. The use of a photocatalyst can extend the effective wavelength range to red light. unc.edu RAFT polymerization is also instrumental in creating complex polymer structures, such as diblock copolymers, where a maleimide-containing block can be grown from a macro-chain transfer agent (macro-CTA). acs.orgacs.org The unique reactivity of maleimides—low tendency to homopolymerize but rapid cross-propagation—is leveraged in RAFT to synthesize functional materials and bioconjugates. rsc.org

Table 4: Examples of RAFT Polymerization with N-Substituted Maleimides

| Polymerization Type | Monomers | CTA/Initiator | Key Features |

| RAFT Dispersion Polymerization | Styrene, N-phenylmaleimide (NMI) | PMAA macro-CTA / AIBN | Forms diblock copolymer nano-objects; high Tg of P(St-alt-NMI) block leads to lamellar morphology. acs.org |

| RAFT Alternating Copolymerization | Styrene, N-substituted maleimides | 1-phenylethyl dithiobenzoate / AIBN | Exhibits living behavior; molecular weight increases with conversion; narrow molecular weight distribution. researchgate.net |

| Photomediated RAFT Step-Growth | Maleimide monomer | Trithiocarbonate-based CTA | Proceeds under visible light (blue, green) without a catalyst; can be extended to red light with a photocatalyst (ZnTPP). unc.edu |

| RAFT Polymerization in Fluoroalcohol | Styrene, N-phenylmaleimide (N-PMI) | 2-cyanoprop-2-yl dithionaphthalenoate (CPDN) / AIBN | Hydrogen bonding with the solvent (HFIP) increases the polymerization rate compared to non-hydrogen bonding solvents. mdpi.com |

Other Significant Reactions

Oxidation and Reduction Reactions

The electrochemical behavior of this compound can be predicted from studies on similar N-substituted maleimides and aromatic compounds, often investigated using cyclic voltammetry (CV). mdpi.comsciepub.com This technique provides insight into the redox properties, including the potentials at which oxidation and reduction occur and the reversibility of these processes. researchgate.net

The 1H-pyrrole-2,5-dione (maleimide) moiety contains a conjugated system of two carbonyl groups and a carbon-carbon double bond, making it susceptible to reduction. The electrochemical reduction of such systems typically occurs in one or two one-electron steps, leading to the formation of a radical anion and subsequently a dianion. researchgate.net The stability of these species and the reversibility of the reduction depend on the solvent and other conditions. The bromophenyl group can also participate in redox reactions. The bromine atom can be reductively cleaved, and the aromatic ring itself can be oxidized or reduced at specific potentials, although typically at higher potentials than the maleimide group.

Table 5: Predicted Electrochemical Properties of this compound

| Redox Process | Affected Moiety | Expected Mechanism | Notes |

| Reduction | Maleimide Ring (C=C and C=O) | Two sequential one-electron transfers to form a radical anion, then a dianion. | The potential is influenced by the N-substituent. The process can be reversible or irreversible depending on conditions. researchgate.net |

| Reduction | Bromophenyl Ring (C-Br bond) | Reductive cleavage of the carbon-bromine bond. | Occurs at a specific negative potential. |

| Oxidation | Phenyl Ring | Removal of an electron from the aromatic π-system to form a radical cation. | Generally occurs at a high positive potential; can be irreversible. researchgate.net |

Substitution Reactions

This compound has two primary sites for substitution reactions: the bromine-substituted carbon on the phenyl ring and the activated double bond of the maleimide ring.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the aromatic ring can be replaced by a strong nucleophile. uomustansiriyah.edu.iqwikipedia.org In an SNAr reaction, the nucleophile attacks the carbon bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com Subsequent elimination of the bromide ion restores the aromaticity. For this reaction to proceed efficiently, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com While the dione moiety is electron-withdrawing, its effect from the meta position is less pronounced, suggesting that harsh reaction conditions or a very strong nucleophile may be necessary for substitution to occur. uomustansiriyah.edu.iq

Michael Addition to the Maleimide Ring: The carbon-carbon double bond of the maleimide ring is electron-deficient due to the adjacent carbonyl groups, making it highly susceptible to nucleophilic attack via a Michael (1,4-conjugate) addition. rsc.org This reaction is widely used for bioconjugation and materials synthesis. A prominent example is the thiol-ene "click" reaction, where a thiol compound readily adds across the maleimide double bond under mild conditions to form a stable thioether linkage. mdpi.com Other nucleophiles, such as amines, can also add to this double bond.

Table 6: Potential Substitution Reactions of this compound

| Reaction Type | Reagent/Nucleophile | Site of Reaction | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophiles (e.g., RO⁻, R₂N⁻, CN⁻) | C-Br bond on the phenyl ring | 1-(3-substituted-phenyl)-1H-pyrrole-2,5-dione |

| Michael Addition (Thiol-ene reaction) | Thiols (R-SH) | C=C bond of the maleimide ring | 1-(3-bromophenyl)-3-(alkylthio)pyrrolidine-2,5-dione |

| Michael Addition | Primary/Secondary Amines (R₂NH) | C=C bond of the maleimide ring | 1-(3-bromophenyl)-3-(amino)pyrrolidine-2,5-dione |

Palladium(II) Mediated Removal of Maleimide Derivatives

Beyond its well-established role in catalyzing cross-coupling reactions, palladium chemistry has been explored for novel transformations involving the maleimide scaffold. Recent research has demonstrated that Palladium(II) complexes can efficiently mediate the cleavage of the bond between a maleimide derivative and a cysteine residue under aqueous conditions. chemrxiv.orgamazonaws.com This application is particularly significant in the field of chemical biology and protein synthesis, where the maleimide group is frequently used for bioconjugation to peptides and proteins via Michael addition to cysteine's thiol group. chemrxiv.orgamazonaws.comresearchgate.net

The utility of this functionality in the chemical synthesis of peptides and proteins has been previously unexplored. amazonaws.com This palladium-mediated detachment presents the maleimide group as a potential linker or protecting group that can be removed on-demand. chemrxiv.org The process was successfully applied in the synthesis of ubiquitin activity-based probes (Ub-ABPs) using solid-phase chemical ligation (SPCL), where the maleimide served as a stable anchor. amazonaws.comresearchgate.net

The proposed mechanism for the cleavage of the N-substituted maleimide-cysteine adduct involves the chelation of the palladium complex between the thiol and carbonyl groups of the succinimide ring. chemrxiv.org This coordination is believed to trigger a β-elimination reaction, leading to the cleavage of the carbon-sulfur bond. chemrxiv.org This innovative use of Pd(II) complexes highlights a reactivity pattern for maleimides that is distinct from traditional cross-coupling or cycloaddition pathways.

| Maleimide Derivative | Palladium Complex | Reaction Conditions | Outcome | Reference |

|---|---|---|---|---|

| Cysteine-maleimide adduct on a model peptide | Pd(II) complexes (e.g., K2PdCl4) | Aqueous buffer | Efficient cleavage of the C-S bond, releasing the free thiol. | chemrxiv.orgamazonaws.com |

| Maleimide-protected oxytocin | Pd(II) complex | Aqueous conditions followed by quenching | One-pot maleimide deprotection and subsequent disulfide bond formation. | chemrxiv.org |

Annulation Strategies

Maleimide scaffolds, including this compound, are highly valuable and versatile building blocks in organic synthesis for the construction of complex cyclized molecules through annulation reactions. rsc.org Their electron-deficient double bond makes them excellent partners in various cycloaddition and annulation processes, enabling the efficient synthesis of a wide array of polycyclic and heterocyclic structures with applications in medicinal chemistry and materials science. rsc.org

[4+2] Cycloaddition: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition for forming six-membered rings. wikipedia.org In this reaction, the maleimide acts as a potent dienophile due to the electron-withdrawing nature of its two adjacent carbonyl groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org Consequently, this compound is expected to react readily with electron-rich conjugated dienes to form substituted cyclohexene adducts in a reliable and stereocontrolled manner. wikipedia.org This reaction provides a direct route to complex cyclic imides, which are precursors to a variety of other molecular frameworks.

Transition-Metal-Catalyzed Annulations

In addition to classical cycloadditions, N-substituted maleimides are excellent substrates in transition-metal-catalyzed annulation reactions. These methods often involve C-H activation and provide access to unique heterocyclic systems.

Rhodium-Catalyzed [3+2] Annulation: A rhodium-catalyzed [3+2] annulation of aromatic ketimines with N-substituted maleimides has been developed. nih.gov This reaction proceeds via C-H activation of the aromatic ketimine, which then acts as a three-carbon component that adds across the maleimide double bond to construct a five-membered ring fused to the aromatic system. nih.gov

Palladium-Catalyzed [3+2] Annulation: Palladium catalysts have been employed for the [3+2] annulation of aryl iodides with maleimides. researchgate.net This process can proceed through a Heck and C-H activation strategy, where the reaction between the aryl iodide and the maleimide leads to the formation of two new carbon-carbon bonds, ultimately yielding a five-membered cyclic product. researchgate.net The presence of the bromo-substituent on the N-phenyl ring of this compound offers a handle for subsequent orthogonal palladium-catalyzed cross-coupling reactions, further enhancing its synthetic utility. unistra.frnih.govsigmaaldrich.com

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | N-Aryl Maleimide + Conjugated Diene | Thermal or Lewis Acid Catalysis | Substituted cyclohexene-dicarboximide | wikipedia.orgorganic-chemistry.org |

| Rhodium-Catalyzed [3+2] Annulation | N-Aryl Maleimide + Aromatic Ketimine | Rhodium complex | Fused five-membered ring heterocycle | nih.gov |

| Palladium-Catalyzed [3+2] Annulation | N-Aryl Maleimide + Aryl Iodide | Palladium complex | Fused five-membered ring heterocycle | researchgate.net |

Spectroscopic and Computational Characterization of 1 3 Bromophenyl 1h Pyrrole 2,5 Dione and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 1-(3-bromophenyl)-1H-pyrrole-2,5-dione, both ¹H and ¹³C NMR provide detailed information about its chemical environment.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the maleimide (B117702) ring and the substituted phenyl ring.

The two protons on the maleimide ring's double bond are chemically equivalent due to the molecule's symmetry. This equivalence results in a sharp singlet in the spectrum. Based on data from analogous N-substituted maleimides, this singlet is anticipated to appear in the range of δ 6.8-7.2 ppm.

The protons on the 3-bromophenyl group will present a more complex pattern. Due to the bromine substituent at the meta position, the four aromatic protons are chemically non-equivalent and will show signals in the aromatic region (δ 7.0-8.0 ppm). Their expected splitting patterns and chemical shifts are as follows:

A triplet-like signal for the proton at the 2-position (H-2'), adjacent to the nitrogen and ortho to the bromine.

A doublet of doublets for the proton at the 4-position (H-4').

A triplet for the proton at the 5-position (H-5').

A doublet of doublets for the proton at the 6-position (H-6').

The electron-withdrawing nature of the bromine atom and the maleimide ring will generally shift these aromatic protons downfield.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Maleimide (H-3, H-4) | 6.8 - 7.2 | s (singlet) |

| Aromatic (H-2', H-4', H-5', H-6') | 7.0 - 8.0 | m (multiplet) |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the olefinic carbons of the pyrrole-dione ring, and the carbons of the bromophenyl ring.

The two carbonyl carbons (C-2 and C-5) of the maleimide ring are equivalent and are expected to resonate at a significantly downfield position, typically in the range of δ 165-175 ppm, due to the strong deshielding effect of the attached oxygen atoms. The two olefinic carbons (C-3 and C-4) are also equivalent and should appear around δ 134-138 ppm.

The 3-bromophenyl ring will show six distinct signals in the aromatic region (δ 120-140 ppm). The carbon atom directly bonded to the bromine (C-3') will have its chemical shift influenced by the heavy atom effect. The carbon attached to the nitrogen of the maleimide ring (C-1') will also be shifted downfield.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C-2, C-5) | 165 - 175 |

| Olefinic (C-3, C-4) | 134 - 138 |

| Aromatic (C-1' to C-6') | 120 - 140 |

| Aromatic (C-Br) | ~122 |

Conformational Analysis via Dipolar Couplings (e.g., N-(4-bromophenyl)maleimide)

Residual dipolar couplings (RDCs) in NMR spectroscopy are a powerful tool for determining the conformation and orientation of molecules in solution, particularly for biomolecules. For smaller, more rigid molecules like N-aryl maleimides, conformational flexibility is more limited. The primary conformational aspect is the rotational orientation of the aryl ring relative to the maleimide plane.

Studies on the molecular interactions of the closely related N-(4-bromophenyl)maleimide in solution indicate strong solute-solute and solute-solvent interactions. While direct RDC studies on this specific compound are not widely reported, the technique could, in principle, be used to determine the time-averaged orientation of the bromophenyl ring. This is achieved by weakly aligning the molecules in a liquid crystalline medium and measuring the residual dipolar couplings, which are dependent on the angle between the internuclear vectors and the magnetic field. For N-(4-bromophenyl)maleimide, the dihedral angle between the phenyl and maleimide rings is a key conformational parameter that could be probed by this method.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups, the carbon-carbon double bond of the maleimide ring, and the vibrations associated with the substituted aromatic ring.

Key expected absorption bands include:

C=O Stretching: Strong, sharp absorption bands characteristic of the dicarbonyl system of the imide, typically appearing as a doublet around 1700-1780 cm⁻¹. The symmetric and asymmetric stretching vibrations of the two carbonyl groups give rise to these two bands.

C=C Stretching: A medium intensity band for the olefinic double bond within the five-membered ring, expected around 1580-1640 cm⁻¹.

C-N Stretching: Vibrations for the carbon-nitrogen bond of the imide are expected in the region of 1100-1300 cm⁻¹.

Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹.

Aromatic C=C Bending: Characteristic absorptions in the 1450-1600 cm⁻¹ region.

C-Br Stretching: A weak to medium band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (asymmetric stretch) | ~1780 | Strong |

| C=O (symmetric stretch) | ~1710 | Strong |

| C=C (olefinic) | 1580 - 1640 | Medium |

| Aromatic C=C | 1450 - 1600 | Medium-Weak |

| C-N | 1100 - 1300 | Medium |

| C-Br | 500 - 600 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound (molecular formula C₁₀H₆BrNO₂), the molecular weight is approximately 252.07 g/mol . calpaclab.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 251 and 253, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This characteristic isotopic pattern is a key identifier for bromine-containing compounds.

The fragmentation pattern would likely involve the following key fragment ions:

Loss of a CO group (28 Da) to give ions at m/z 223/225.

Loss of two CO groups (56 Da) to give ions at m/z 195/197.

Cleavage of the N-phenyl bond, leading to a bromophenyl cation at m/z 155/157.

Loss of the bromine atom, which could occur from the molecular ion or subsequent fragments.

Computational Chemistry Studies

Computational chemistry provides theoretical insights into the molecular properties of compounds like this compound. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be employed to study various aspects of these molecules. mdpi.commdpi.com

DFT calculations can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and the dihedral angle between the phenyl and maleimide rings.

Predict spectroscopic properties: Calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental data to confirm structural assignments.

Analyze electronic structure: The distribution of electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential can be mapped to understand the molecule's reactivity. For instance, the electrophilic nature of the maleimide double bond, a key feature in its reactivity (e.g., in Michael additions), can be rationalized. mdpi.com

Molecular dynamics simulations can provide insights into the conformational dynamics of the molecule in different solvent environments. mdpi.com These simulations can model the rotation of the bromophenyl group and interactions with solvent molecules over time, complementing the static picture provided by geometry optimization. Although specific computational studies on this compound are not extensively published, research on analogous N-aryl maleimides and other pyrrole-dione systems demonstrates the utility of these methods in understanding their chemical behavior. mdpi.commdpi.com

Molecular Docking Simulations (e.g., with GSK3β)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets. Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in various diseases, including Alzheimer's disease, type II diabetes, and cancer, making it an attractive therapeutic target. nih.gov Maleimide derivatives have been identified as potent inhibitors of GSK-3β. nih.gov

Docking simulations of N-phenylmaleimide analogs into the ATP-binding site of GSK-3β have revealed key structural interactions necessary for inhibition. The maleimide scaffold itself is crucial, often forming hydrogen bonds with amino acids located within the hinge region of the kinase. researchgate.net Specifically, one of the carbonyl oxygens of the maleimide ring can interact with the backbone of Val135, while the nitrogen atom may interact with Asp133. researchgate.netresearchgate.net

The substituted phenyl ring explores a hydrophobic pocket in the active site. For this compound, the 3-bromo substituent is expected to form halogen bonds or other hydrophobic interactions that can enhance binding affinity. Docking studies on similar inhibitors have identified other essential interacting residues in the GSK-3β active site, including Gln185, Arg141, and Asp200, which can form a network of interactions with the ligand. researchgate.net These simulations are critical for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective GSK-3β inhibitors. nih.govnih.gov

| Amino Acid Residue | Typical Interaction Type | Interacting Part of Ligand |

|---|---|---|

| Val135 | Hydrogen Bond | Maleimide Carbonyl Oxygen |

| Asp133 | Hydrogen Bond | Maleimide Nitrogen Atom |

| Arg141 | Hydrogen Bond / Electrostatic | Substituents on Phenyl Ring |

| Gln185 | Hydrogen Bond | Substituents on Phenyl Ring |

| Asp200 | Hydrogen Bond | Substituents on Phenyl Ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. CoMSIA calculates molecular similarity based on five different physicochemical property fields: steric, electrostatic, hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor. mdpi.com

In the context of developing GSK-3β inhibitors, CoMSIA models have been used to analyze series of related compounds to understand which properties are critical for activity. researchgate.net By aligning a set of molecules and calculating these fields, CoMSIA generates contour maps that visualize favorable and unfavorable regions for each property. For instance, a CoMSIA model for a series of N-phenylmaleimide analogs might indicate that:

Steric maps show regions where bulky substituents would increase or decrease activity.

Electrostatic maps highlight areas where positive or negative charges are favorable. For example, an electropositive contour near the 3-position of the phenyl ring would suggest that electron-withdrawing groups like bromine are beneficial.

Hydrophobic maps can identify pockets where hydrophobic groups enhance binding.

H-bond donor/acceptor maps reveal locations where hydrogen bonding capabilities are crucial for interacting with the target protein.

These models provide a quantitative correlation between the calculated fields and the observed biological activity, resulting in an equation that can predict the activity of new, unsynthesized compounds. nih.gov For this compound, a CoMSIA model would likely underscore the importance of the electrostatic and hydrophobic contributions of the bromo-substituent for its inhibitory potential against GSK-3β.

| CoMSIA Field | Description | Potential Implication for this compound |

|---|---|---|

| Steric | Describes the shape and size of the molecule. | Indicates optimal size for the substituent at the 3-position of the phenyl ring. |

| Electrostatic | Represents the distribution of charge. | Highlights the favorable electronegative potential of the bromine atom. |

| Hydrophobic | Describes the affinity for non-polar environments. | Shows the contribution of the bromophenyl group to binding in hydrophobic pockets. |

| H-Bond Donor | Identifies regions that can donate a hydrogen bond. | Less relevant for the bromophenyl group, but crucial for the maleimide core. |

| H-Bond Acceptor | Identifies regions that can accept a hydrogen bond. | Highlights the importance of the carbonyl oxygens on the maleimide ring. |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com DFT calculations are invaluable for determining optimized molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and predicting spectroscopic data like vibrational frequencies (IR) and NMR chemical shifts. nih.gov

For this compound, DFT calculations can provide a detailed picture of its molecular properties. Calculations performed at a level like B3LYP/6-311+G(d,p) can predict:

Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state.

Vibrational Frequencies: The calculated IR spectrum can be compared with experimental data to confirm the structure. Key vibrational modes include the stretching of the carbonyl (C=O) groups in the maleimide ring (typically calculated around 1700-1780 cm⁻¹) and the stretching vibrations of the aromatic C=C bonds. mdpi.com

Electronic Properties: DFT is used to calculate the distribution of electron density, molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and the energy required for electronic excitation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of the compound and its derivatives. nih.gov

These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which underpins its behavior in biological and chemical systems. researchgate.net

Prediction of Spectroscopic Properties (e.g., Fluorescence Excitation/Emission)

While many N-arylmaleimides are used as fluorescent probes, the prediction of their spectroscopic properties, such as fluorescence, relies on advanced computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for modeling the electronic excited states of molecules.

By performing TD-DFT calculations on the optimized ground-state geometry of this compound, one can predict:

Absorption Spectrum (Excitation): The calculations yield the vertical excitation energies and oscillator strengths, which correspond to the major peaks in the UV-Visible absorption spectrum.

Emission Spectrum (Fluorescence): To predict the fluorescence emission wavelength, the geometry of the first excited singlet state (S₁) is optimized. The energy difference between the optimized S₁ state and the ground state (S₀) at that geometry corresponds to the emission energy. The difference between the absorption and emission maxima is known as the Stokes shift.

The fluorescence properties are highly dependent on the molecular structure. For N-arylmaleimides, the nature and position of the substituent on the phenyl ring can significantly influence the fluorescence quantum yield and wavelengths. The bromine atom, being a heavy atom, could potentially decrease fluorescence intensity through intersystem crossing, but its electron-withdrawing nature also affects the energies of the molecular orbitals involved in the electronic transition. researchgate.net Experimental measurements are needed to validate these theoretical predictions. nih.govnih.gov

Conformational Analysis and Energy Minimization

Conformational analysis of this compound is crucial for understanding its three-dimensional shape and how it fits into a biological target. The primary degree of conformational freedom in this molecule is the rotation around the N-C bond connecting the maleimide and phenyl rings. This rotation defines the dihedral angle between the planes of the two rings.

Energy minimization calculations, typically performed using methods like DFT, are used to find the most stable conformation (the global energy minimum). For N-substituted phenylmaleimides, the planar conformation is often disfavored due to steric hindrance between the carbonyl oxygens and the ortho hydrogens of the phenyl ring. Therefore, the phenyl ring is typically twisted out of the plane of the maleimide ring.

Studies on analogous compounds provide insight into the expected conformation. For example, X-ray crystallography has shown that the dihedral angle between the benzene and maleimide rings is 46.46° for N-(3-chlorophenyl)maleimide and between 52.9° and 56.2° for N-(3-nitrophenyl)maleimide. nih.govresearchgate.net Based on the similar size and electronic properties of chlorine and bromine, the dihedral angle for this compound is expected to be in a similar range, likely between 45° and 55°. This twisted conformation is the most likely one to be biologically active when interacting with targets like GSK-3β.

| Compound | Substituent (at 3-position) | Experimentally Determined Dihedral Angle | Reference |

|---|---|---|---|

| 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione | -Cl | 46.46° | nih.gov |

| 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione | -NO₂ | 52.9° - 56.2° | researchgate.net |

| This compound | -Br | Predicted to be ~45° - 55° | N/A |

Applications and Advanced Research Directions

Bioconjugation Chemistry